4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities.
Mechanism of Action
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is largely dependent on their specific structure and the biological target they interact with. They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole-containing compounds are diverse, as these compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can vary widely depending on their specific structure. Their ability to form hydrogen bonds can improve their pharmacokinetic properties .
Result of action
The molecular and cellular effects of 1,2,4-triazole-containing compounds can vary widely, but they often involve interactions with enzymes and receptors that lead to changes in cell function .
Action environment
The action, efficacy, and stability of 1,2,4-triazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the prop-2-en-1-ylsulfanyl and 2-(1H-1,2,4-triazol-1-yl)propan-2-yl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized triazole derivatives.
Scientific Research Applications
4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(prop-2-en-1-ylsulfanyl)benzene
- 4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene
Uniqueness
4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring structure is particularly notable for its stability and versatility in various applications.
Properties
IUPAC Name |
4-methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6S/c1-5-6-18-10-15-14-9(16(10)4)11(2,3)17-8-12-7-13-17/h5,7-8H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGOHJCLVMRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC=C)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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